propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate
Description
Propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate is a purine derivative characterized by a 1,3-dimethyl-2,6-dioxo-tetrahydro-purine core linked via an acetylated amino group to a propyl benzoate ester. The purine moiety, a heterocyclic aromatic system, is substituted with methyl groups at positions 1 and 3 and ketone groups at positions 2 and 4. The acetyl spacer connects the purine to the para-position of the benzoate ester, with the propyl chain serving as the ester alkyl group.
Properties
Molecular Formula |
C19H21N5O5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
propyl 4-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21N5O5/c1-4-9-29-18(27)12-5-7-13(8-6-12)21-14(25)10-24-11-20-16-15(24)17(26)23(3)19(28)22(16)2/h5-8,11H,4,9-10H2,1-3H3,(H,21,25) |
InChI Key |
XQNNSPNNNYHKMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the acylation of 1,3-dimethylxanthine with 4-aminobenzoic acid, followed by esterification with propanol. The reaction conditions often require the use of catalysts and solvents such as anhydrous ethanol and hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives depending on the nucleophile employed .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of the purine structure in this compound exhibit promising anticancer properties. The compound's ability to modulate specific protein interactions suggests its potential as a therapeutic agent in targeting cancer cells. For instance, compounds that inhibit IKAROS Family Zinc Finger proteins (IKZF) have shown efficacy in reducing tumor growth by enhancing immune response against cancer cells .
1.2 Antiviral Properties
The purine scaffold is known for its antiviral activity. Studies have indicated that modifications to this structure can lead to enhanced efficacy against viral infections by interfering with viral replication mechanisms . This positions propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate as a candidate for further development in antiviral therapies.
Pharmacological Applications
2.1 Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases like Parkinson's disease .
2.2 Modulation of Receptor Activity
Recent studies have demonstrated that compounds with similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in various physiological processes . This suggests that this compound may influence receptor activity and signaling pathways.
Biotechnology Applications
3.1 Drug Delivery Systems
Due to its chemical properties, this compound can be utilized in the design of drug delivery systems. Its ability to form stable complexes with various drugs may enhance the solubility and bioavailability of poorly soluble therapeutic agents .
3.2 Diagnostic Tools
The unique structural features of this compound allow for its application in diagnostic assays. Its interaction with specific biological targets can be harnessed for developing biosensors or imaging agents in medical diagnostics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate
- Structural Difference : The ethyl ester group (C18H19N5O5) replaces the propyl ester in the target compound.
- Physicochemical Implications: The shorter ethyl chain reduces molecular weight (385.38 g/mol vs. ~399.41 g/mol for the propyl analog) and marginally decreases lipophilicity.
- Synthesis Notes: Similar synthetic routes (e.g., coupling purine-acetyl chloride with ethyl 4-aminobenzoate) are inferred, with purification via crystallization or chromatography .
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-isopropylphenyl)acetamide
- Structural Difference : An amide linkage replaces the ester, and the benzoate is substituted with a 4-isopropylphenyl group.
- Functional Implications : The amide group enhances hydrolytic stability compared to esters but may reduce cell membrane permeability due to increased hydrogen-bonding capacity. The bulky isopropylphenyl substituent could sterically hinder interactions with biological targets .
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl 4-(benzyloxy)benzoate
- Structural Difference : A 2-hydroxypropyl ester and a benzyloxy substituent on the benzoate are present.
- The benzyloxy substituent increases molecular weight and lipophilicity, which may enhance binding to hydrophobic pockets in proteins .
Propyl 4-[[2-(4-chlorophenyl)acetyl]amino]benzoate
- Structural Difference : The purine-acetyl group is replaced with a 4-chlorophenylacetyl moiety.
- The chlorophenyl group confers electronegativity, possibly influencing π-π stacking or halogen bonding in biological systems .
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Ester Chain Length : Propyl esters (target) likely exhibit enhanced lipophilicity and prolonged metabolic stability compared to ethyl analogs, aligning with trends in prodrug design .
- Substituent Effects : Bulky groups (e.g., benzyloxy in ) may improve target affinity but reduce solubility. The absence of the purine core in highlights the critical role of this moiety in purine-related biological activity.
- Synthetic Accessibility : All compounds share modular synthesis via amide/ester coupling, but purification challenges may arise with polar substituents (e.g., hydroxypropyl in ).
Biological Activity
Propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate is a synthetic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific studies and findings.
Chemical Structure
The compound features a complex structure that includes a purine derivative, which is known for its biological significance. The key components of the molecule are:
- Purine core : 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine
- Acetylamino group : Contributing to its potential pharmacological effects
- Benzoate moiety : Enhancing solubility and bioavailability
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Below is a summary of its notable activities:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 250 to 1000 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Pseudomonas aeruginosa | 1000 |
Antifungal Activity
The compound also demonstrates antifungal properties against various strains. For example:
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Nucleic Acid Synthesis : The purine structure suggests potential interference with nucleic acid metabolism.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimalarial Activity : A derivative of the purine structure exhibited significant antimalarial effects in vitro against Plasmodium falciparum and demonstrated efficacy in vivo in murine models .
- Cytotoxicity Studies : Investigations into cytotoxic effects on cancer cell lines showed that certain derivatives led to apoptosis in human cancer cells with IC50 values below 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
